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The Discovery and Microbial Origin of
Amphotericin B: A Technical Guide
An in-depth exploration of the discovery, biosynthesis, and production of the pivotal antifungal

agent, Amphotericin B, from its natural source, Streptomyces nodosus. This guide is intended

for researchers, scientists, and drug development professionals.

Amphotericin B, a cornerstone in the treatment of systemic fungal infections, is a polyene

macrolide antibiotic produced by the filamentous bacterium Streptomyces nodosus.[1][2] Its

discovery in the 1950s marked a significant breakthrough in combating life-threatening

mycoses, and it remains a critical therapeutic agent to this day.[3][4] This technical guide

delves into the discovery of Amphotericin B, its origin from Streptomyces nodosus, and the

scientific methodologies behind its production and purification.

Discovery and Origin
Amphotericin B was first isolated in 1955 from a soil sample collected near the Orinoco River in

Venezuela by researchers at the Squibb Institute for Medical Research.[3] The producing

microorganism was identified as a novel species of Actinomycetes and named Streptomyces

nodosus.[4][5] The initial in vitro studies revealed its potent antifungal activity against a broad

spectrum of yeasts and filamentous fungi.[4]
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Biosynthesis of Amphotericin B in Streptomyces
nodosus
The biosynthesis of Amphotericin B in S. nodosus is a complex process orchestrated by a large

polyketide synthase (PKS) gene cluster.[6][7] The macrolactone ring of Amphotericin B is

assembled from acetate and propionate precursors, specifically acetyl-CoA, malonyl-CoA, and

methylmalonyl-CoA.[8][9] The biosynthetic gene cluster, spanning approximately 135 kb,

contains the genes for the PKS modules, as well as genes responsible for post-PKS

modifications, transport, and regulation.[6]

Key Biosynthetic Steps:
Polyketide Chain Assembly: Six large PKS enzymes catalyze the sequential condensation of

acetyl-CoA and malonyl-CoA units to form the polyketide backbone.[7]

Post-PKS Modifications: Following the synthesis of the polyketide chain, a series of

enzymatic modifications occur, including hydroxylations catalyzed by cytochrome P450

enzymes.[7]

Mycosamine Attachment: The sugar moiety, mycosamine, is synthesized and attached to the

macrolactone ring, a crucial step for the compound's biological activity.[7]

The intricate biosynthesis pathway offers opportunities for genetic engineering to create novel

Amphotericin B analogs with improved therapeutic profiles, such as reduced toxicity.[9][10]
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Simplified overview of the Amphotericin B biosynthesis pathway.

Production of Amphotericin B
The industrial production of Amphotericin B relies on the submerged fermentation of

Streptomyces nodosus.[2] Optimization of fermentation parameters is crucial for maximizing

the yield and purity of the final product.

Quantitative Data on Amphotericin B Production
The yield of Amphotericin B can vary significantly depending on the strain of S. nodosus,

fermentation conditions, and media composition. The following table summarizes reported

production yields from various studies.
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S. nodosus
Strain

Fermentation
Scale

Key
Optimization
Strategy

Amphotericin
B Titer

Reference

Selected Strain Defined Medium - 3,500 µg/mL [11]

ZJB2016050 Shake Flask Baseline 5.16 g/L [6]

VMR4A

(modified)
Shake Flask

Combinatorial

gene

overexpression

6.58 g/L [6]

ZJB2016050 Shake Flask

Addition of

precursors and

metabolites

- [1]

ZJB2016050 Bioreactor
pH staged

control (pH 7.0)
12.66 g/L [1]

ΔPKS5 mutant Shake Flask

Gene deletion

and

overexpression

7.06 g/L [8]

Genetically

Engineered
5 L Bioreactor - 15.6 g/L [8]

ZJB2016050 50-ton Bioreactor - 9.73 mg/g [2]

ATCC14899 50-ton Bioreactor - 7.5 mg/g [2]

Experimental Protocols
Fermentation of Streptomyces nodosus
The following protocol is a generalized procedure for the fermentation of S. nodosus for

Amphotericin B production, based on common practices described in the literature.[1][2][12]

Seed Culture Preparation:

Inoculate a suitable seed culture medium (e.g., GYM medium) with spores of S. nodosus.

Incubate at 25-30°C with agitation (150-250 rpm) for 40-72 hours.[12]
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Production Fermentation:

Transfer the seed culture to a larger production bioreactor containing the fermentation

medium.

Maintain the temperature at 25-30°C and the pH between 6.6 and 7.0.[1][2] The pH can be

controlled using ammonium hydroxide.[2]

Provide adequate aeration and agitation. For a 50-ton bioreactor, a ventilation volume of

1800 m³/h and a rotational speed of 100-200 rpm have been reported.[2]

Fed-batch strategies are often employed, with the addition of a carbon source like glucose

at specific time points (e.g., 30, 50, and 70 hours).[2]

The fermentation is typically carried out for 96 to 168 hours.[12]
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General workflow for the fermentation of Streptomyces nodosus.

Isolation and Purification of Amphotericin B
The recovery and purification of Amphotericin B from the fermentation broth is a multi-step

process.[2][10][13]
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Mycelial Extraction:

Separate the mycelia from the fermentation broth by centrifugation or filtration.

Dry the collected wet mycelium.[2]

Extract the dried mycelium with a suitable organic solvent, such as methanol or acetone.

[2][13]

Purification:

The crude extract can be further purified using techniques like countercurrent distribution

or chromatography.[11]

One patented method involves suspending the crude Amphotericin B in acetone or

methanol saturated with sodium iodide or sodium thiocyanate to increase its solubility.[13]

The solubilized Amphotericin B is then precipitated from the extract.[13]

Crystallization:

The purified Amphotericin B can be crystallized to obtain a high-purity product.[2] This may

involve dissolving the purified compound in a solvent mixture (e.g., N,N-

dimethylformamide, methanol, and water) and inducing crystallization by heating.[13]

Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the

quantitative analysis of Amphotericin B in fermentation broths and purified samples.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is employed for the

identification and quantification of Amphotericin B and related metabolites, providing a

detailed analysis of the metabolic profile during fermentation.[6]

Raman Microspectroscopy: This technique has been used for the in situ detection of

Amphotericin B within living S. nodosus hyphae.[14]

Conclusion
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The discovery of Amphotericin B from Streptomyces nodosus revolutionized the treatment of

fungal diseases. Over the decades, extensive research has led to a deep understanding of its

biosynthesis and has enabled significant improvements in its production through strain

improvement and fermentation optimization. The ongoing exploration of the biosynthetic

pathway holds the promise of developing novel, less toxic, and more effective Amphotericin B

derivatives, ensuring its continued importance in the antifungal armamentarium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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